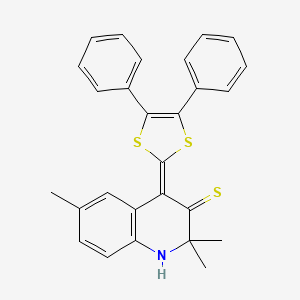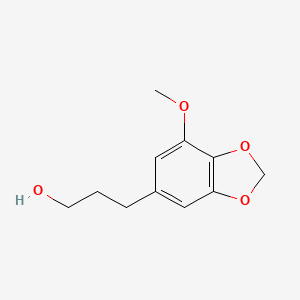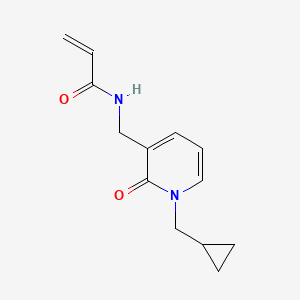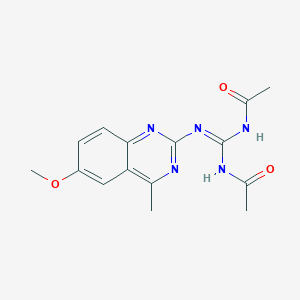![molecular formula C9H8N6O2 B11034505 7-(2-hydroxyethyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B11034505.png)
7-(2-hydroxyethyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(2-hydroxyethyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one is a complex heterocyclic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one core with a hydroxyethyl group attached. The presence of multiple nitrogen atoms within the ring system makes it a versatile scaffold for various chemical modifications and applications.
Preparation Methods
The synthesis of 7-(2-hydroxyethyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of appropriate intermediates under specific conditions to form the desired triazolo-triazinone core. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific solvents to facilitate the cyclization process .
Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality .
Chemical Reactions Analysis
7-(2-hydroxyethyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents and conditions used.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
7-(2-hydroxyethyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural properties
Mechanism of Action
The mechanism of action of 7-(2-hydroxyethyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
Similar compounds to 7-(2-hydroxyethyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one include other heterocyclic compounds with similar ring systems, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine These compounds share structural similarities but differ in their specific functional groups and substitution patterns, which can lead to differences in their chemical reactivity and biological activities
Properties
Molecular Formula |
C9H8N6O2 |
|---|---|
Molecular Weight |
232.20 g/mol |
IUPAC Name |
11-(2-hydroxyethyl)-2,3,5,7,8,11-hexazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |
InChI |
InChI=1S/C9H8N6O2/c16-4-3-14-2-1-6-7(8(14)17)12-13-9-10-5-11-15(6)9/h1-2,5,16H,3-4H2 |
InChI Key |
ZQJPAUGQKDYMFL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C(=O)C2=C1N3C(=NC=N3)N=N2)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide](/img/structure/B11034430.png)
![(4-Benzylpiperazin-1-yl)(2-methyl-4-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl)methanone](/img/structure/B11034435.png)

![N-[1-(2,5-Dimethoxyphenyl)ethyl]-2-propynamide](/img/structure/B11034450.png)
![4-Benzyl-1-[(4-fluorophenyl)acetyl]piperidine](/img/structure/B11034458.png)

![6-methoxy-1'-pentyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one](/img/structure/B11034472.png)
![(2E)-3-(1,3-benzodioxol-5-yl)-N-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}prop-2-enamide](/img/structure/B11034480.png)
![2-Furyl[8-(4-methoxyphenyl)-7-methylpyrazolo[5,1-c][1,2,4]triazin-3-yl]methanone](/img/structure/B11034488.png)

![4-chloro-N-[1-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide](/img/structure/B11034491.png)
![1-[2-(Piperidinomethyl)piperidino]-2-butyn-1-one](/img/structure/B11034499.png)

![1-{4-[2-(4-Methylpiperazino)-2-oxoethyl]piperazino}-2-propen-1-one](/img/structure/B11034511.png)
